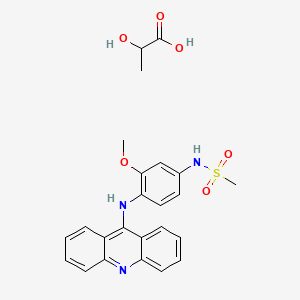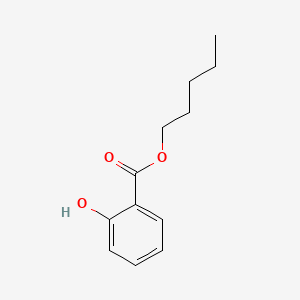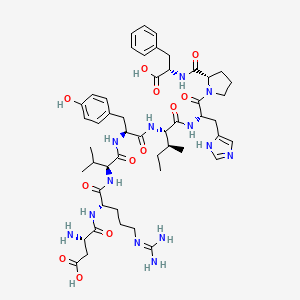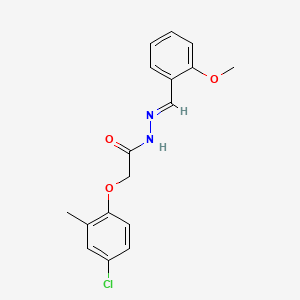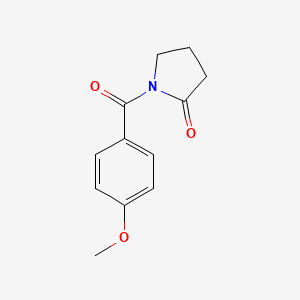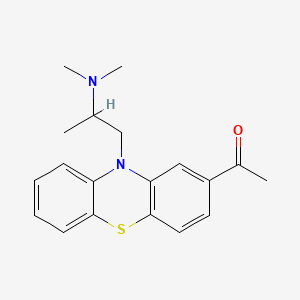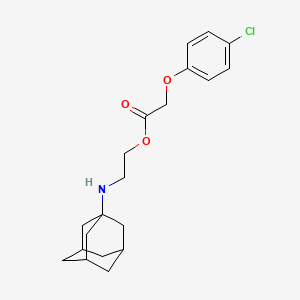
Adafenoxate
Übersicht
Beschreibung
Adafenoxate is a nootropic compound related to centrophenoxine. It has been found to enhance cognitive functions in animal models, particularly in rats . The compound is known for its potential anti-anxiety and memory-enhancing effects.
Wissenschaftliche Forschungsanwendungen
Adafenoxat wurde ausgiebig auf seine nootropischen Wirkungen untersucht. Es hat sich gezeigt, dass es das Gedächtnis und die kognitiven Funktionen in Tiermodellen verbessert. Untersuchungen zeigen, dass Adafenoxat die Aufnahme von Monoaminen wie Dopamin, Noradrenalin und Serotonin hemmen kann, wodurch die zentrale Neurotransmission beeinflusst wird . Dies macht es zu einem potenziellen Kandidaten für die Behandlung von kognitiven Störungen und altersbedingtem Gedächtnisverlust.
Neben seinen neurologischen Anwendungen machen die strukturellen Eigenschaften von Adafenoxat es in der medizinischen Chemie zu einem interessanten Thema für die Entwicklung neuer Therapeutika.
5. Wirkmechanismus
Der primäre Wirkmechanismus von Adafenoxat beinhaltet die Hemmung der Monoaminaufnahme im Gehirn. Durch die Hemmung der Wiederaufnahme von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin verstärkt Adafenoxat die synaptische Übertragung und verbessert die kognitiven Funktionen . Dieser Mechanismus ähnelt dem anderer nootroper Wirkstoffe, aber die einzigartige Struktur von Adafenoxat bietet unterschiedliche pharmakologische Eigenschaften.
Vorbereitungsmethoden
Adafenoxate can be synthesized starting with 4-chlorophenoxyacetic acid. The synthetic route involves converting 4-chlorophenoxyacetic acid to its acid chloride, 4-chlorophenoxyacetyl chloride. This intermediate is then esterified with 2-(1-adamantylamino)ethanol to produce this compound . The reaction conditions typically involve the use of a Dean-Stark trap for Fischer–Speier esterification .
Analyse Chemischer Reaktionen
Adafenoxat durchläuft verschiedene chemische Reaktionen, darunter:
Veresterung: Die Bildung von Adafenoxat selbst ist eine Veresterungsreaktion.
Hydrolyse: Adafenoxat kann hydrolysiert werden, um 4-Chlorphenoxyessigsäure und 2-(1-Adamantylamino)ethanol zu ergeben.
Oxidation und Reduktion:
Übliche Reagenzien für diese Reaktionen sind Säurechloride, Alkohole und Wasser für die Hydrolyse. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wirkmechanismus
The primary mechanism of action of adafenoxate involves the inhibition of monoamine uptake in the brain. By inhibiting the reuptake of neurotransmitters like dopamine, noradrenaline, and serotonin, this compound enhances synaptic transmission and improves cognitive functions . This mechanism is similar to that of other nootropic agents, but this compound’s unique structure provides distinct pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Adafenoxat ist strukturell mit Centrophenoxin verwandt, einer weiteren nootropischen Verbindung. Beide Verbindungen teilen ähnliche kognitionsfördernde Wirkungen, aber Adafenoxat wurde als stärkerer Hemmer der Monoaminaufnahme gefunden . Andere ähnliche Verbindungen sind Piracetam, Aniracetam und Meclofenoxat. Jede dieser Verbindungen hat einzigartige Eigenschaften und Wirkmechanismen, aber die Adamantylgruppe von Adafenoxat verleiht ihr besondere pharmakokinetische und pharmakodynamische Eigenschaften.
Eigenschaften
IUPAC Name |
2-(1-adamantylamino)ethyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO3/c21-17-1-3-18(4-2-17)25-13-19(23)24-6-5-22-20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSMXIQMWYSHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCCOC(=O)COC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046280 | |
| Record name | Adafenoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82168-26-1 | |
| Record name | Adafenoxate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82168-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adafenoxate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082168261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adafenoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADAFENOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8VQU4C05J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




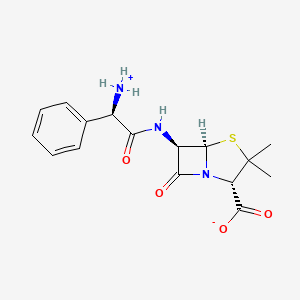

![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
